2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile
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Overview
Description
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile is a heterocyclic compound that contains a pyridine ring substituted with an amino group, a chlorophenyl group, and three cyano groups
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Mode of Action
Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have shown anticancer properties . These compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile are not fully characterized. Related compounds have shown to interact with multiple receptors, suggesting that 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile may also interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The specific cellular effects of 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile are not well-documented. Related compounds have shown significant anti-inflammatory activity , suggesting that 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile is not fully understood. Related compounds have shown to inhibit Aurora kinase A , suggesting that 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile may also exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile at different dosages in animal models are not well-documented. Related compounds have shown significant analgesic activity , suggesting that 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile may also exhibit dosage-dependent effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-amino-4-(4-chlorophenyl)-3,5-dicyanopyridine. This intermediate is then subjected to further nitrile substitution reactions to introduce the additional cyano groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced cyano groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridine
- 2-Amino-6-(4-fluorophenyl)-3,4,5-pyridinetricarbonitrile
- 2-Amino-6-(4-bromophenyl)-3,4,5-pyridinetricarbonitrile
Uniqueness
2-Amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile is unique due to the presence of three cyano groups, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules.
Properties
IUPAC Name |
2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDQAMATHPVKQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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